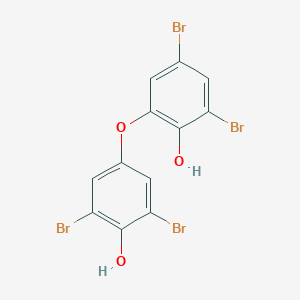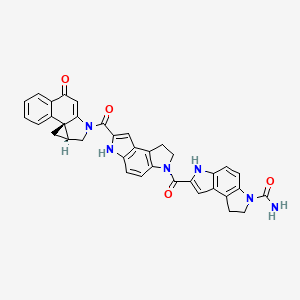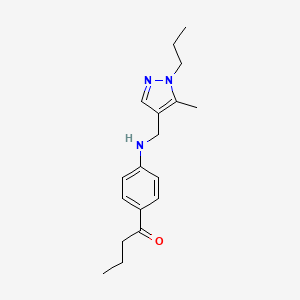
Bcot-pef3-opfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCOT-PEF3-OPFP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BCOT-PEF3-OPFP is synthesized using click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves an alkyne group in this compound reacting with azide-containing molecules . The reaction conditions typically include the use of a copper catalyst and appropriate solvents to facilitate the cycloaddition process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under recommended conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
BCOT-PEF3-OPFP primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, making it ideal for the synthesis of complex molecules like ADCs .
Common Reagents and Conditions
Reagents: Alkyne-containing this compound, azide-containing molecules, copper catalyst.
Conditions: Appropriate solvents, controlled temperature, and reaction time to facilitate the cycloaddition process.
Major Products
The major products formed from these reactions are antibody-drug conjugates (ADCs), where this compound acts as a linker between the antibody and the cytotoxic drug .
Applications De Recherche Scientifique
BCOT-PEF3-OPFP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates targeted delivery of drugs to specific cells or proteins.
Medicine: Plays a crucial role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the large-scale production of ADCs for pharmaceutical applications .
Mécanisme D'action
BCOT-PEF3-OPFP exerts its effects by acting as a cleavable linker in ADCs. The compound joins cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. Upon reaching the target site, the cleavable nature of this compound ensures controlled drug release, optimizing the therapeutic effectiveness of ADCs .
Comparaison Avec Des Composés Similaires
BCOT-PEF3-OPFP is unique due to its cleavable nature, which ensures controlled drug release in ADCs. Similar compounds include:
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable ADC linker used in the synthesis of ADCs.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Succinic anhydride: Acts as a non-cleavable ADC linker.
Fmoc-Gly-Gly-OH: A cleavable ADC linker used in the synthesis of ADCs .
This compound stands out due to its specific application in ADC synthesis and its ability to ensure controlled drug release, making it a valuable compound in targeted drug delivery systems.
Propriétés
Formule moléculaire |
C26H30F5NO7 |
|---|---|
Poids moléculaire |
563.5 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H30F5NO7/c27-20-21(28)23(30)25(24(31)22(20)29)39-19(33)7-9-35-11-13-37-14-12-36-10-8-32-26(34)38-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,32,34) |
Clé InChI |
KXWYFDXVBMIXQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)

![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)
![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
![(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide](/img/structure/B11829513.png)

![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)


![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11829530.png)


![(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11829545.png)

